2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile
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Overview
Description
2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, a dioxoimidazolidinyl group, and an acetonitrile group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the reaction of 2-chloro-4-fluorobenzaldehyde with appropriate reagents to form the chloro-fluorophenyl intermediate . This intermediate is then subjected to further reactions, including the introduction of the dioxoimidazolidinyl group and the acetonitrile group under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Scientific Research Applications
2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The dioxoimidazolidinyl group plays a crucial role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile stands out due to its unique combination of functional groups. Similar compounds include:
2-Chloro-4-fluorobenzaldehyde: Used as an intermediate in the synthesis of various organic compounds.
4-Fluorophenylacetonitrile: Another compound with a fluorophenyl group, used in different synthetic applications.
2-Chloro-4-fluorophenol: Known for its use in enzymatic production of fluorocatechols.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[4-(2-chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O2/c1-12(8-3-2-7(14)6-9(8)13)10(18)17(5-4-15)11(19)16-12/h2-3,6H,5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKURPLGSUWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC#N)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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